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molecular formula C7H5ClN2 B1357548 7-Chloroimidazo[1,2-a]pyridine CAS No. 4532-25-6

7-Chloroimidazo[1,2-a]pyridine

Cat. No. B1357548
M. Wt: 152.58 g/mol
InChI Key: NGHRUBVFDAKWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895745B2

Procedure details

To a solution of 7-Chloro-imidazo[1,2-a]pyridine (30.9 g, 186 mmol, 1.0 equiv) in DMF (280 ml) was added N-iodosuccinimide (43.6 g, 194 mmol, 1.05 equiv) and the resulting mixture was stirred overnight at RT. The thin brown slurry was diluted with water (840 ml), brine (280 ml) and extracted with EtOAc (560 ml). The aqueous was further extracted with EtOAc (3×280 ml). The combined organic phases were washed with water (2×280 ml), 10% w/v sodium thiosulfate (280 ml), brine (280 ml), dried (MgSO4), filtered and concentrated in vacuo to give a brown residue. The residue was triturated with ether (200 ml), filtered and the solid was washed ether (2×50 ml) and dried on the filter to give 39 g of product. MS: [M+H]+ 279
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
43.6 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Name
Quantity
840 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
280 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[CH:9][N:10]=[C:4]2[CH:3]=1.[I:11]N1C(=O)CCC1=O>CN(C=O)C.O.[Cl-].[Na+].O>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]2[C:8]([I:11])=[CH:9][N:10]=[C:4]2[CH:3]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
30.9 g
Type
reactant
Smiles
ClC1=CC=2N(C=C1)C=CN2
Name
Quantity
43.6 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
280 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
840 mL
Type
solvent
Smiles
O
Name
brine
Quantity
280 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (560 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous was further extracted with EtOAc (3×280 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with water (2×280 ml), 10%
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown residue
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether (200 ml)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid was washed ether (2×50 ml)
CUSTOM
Type
CUSTOM
Details
dried on the
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=2N(C=C1)C(=CN2)I
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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